N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide is a complex organic compound that features a bipyridine moiety and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide typically involves the coupling of a bipyridine derivative with a tolyl-substituted propanamide. The reaction conditions often include the use of organometallic catalysts such as palladium or nickel, which facilitate the coupling reactions . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It can be used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bipyridine moiety can facilitate binding to metal ions, which may be crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
2-(Propylamino)-N-(o-tolyl)propanamide: This compound shares the tolyl group but has a different amine substituent.
Stereoregular cyclic p-tolyl-siloxanes: These compounds feature the tolyl group and are used in the synthesis of functionalized derivatives.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide is unique due to its combination of a bipyridine moiety and a tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-5-2-3-6-17(16)8-9-20(25)24-15-19-7-4-12-23-21(19)18-10-13-22-14-11-18/h2-7,10-14H,8-9,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJAGIKOJVJGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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